Cas no 64747-75-7 (4-(fluoromethyl)benzene-1-sulfonyl fluoride)
4-(fluoromethyl)benzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonyl fluoride, 4-(fluoromethyl)-
- 4-(fluoromethyl)benzene-1-sulfonyl fluoride
- 4-(fluoromethyl)benzene-1-sulfonylfluoride
- 64747-75-7
- EN300-122896
- SCHEMBL11700692
-
- Inchi: 1S/C7H6F2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2
- InChI Key: TYHXSKTVXMXJIE-UHFFFAOYSA-N
- SMILES: S(C1C=CC(CF)=CC=1)(=O)(=O)F
Computed Properties
- Exact Mass: 192.00568
- Monoisotopic Mass: 192.00565693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 42.5Ų
Experimental Properties
- PSA: 34.14
4-(fluoromethyl)benzene-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-122896-0.05g |
4-(fluoromethyl)benzene-1-sulfonyl fluoride |
64747-75-7 | 0.05g |
$1140.0 | 2023-06-08 | ||
| Enamine | EN300-122896-0.1g |
4-(fluoromethyl)benzene-1-sulfonyl fluoride |
64747-75-7 | 0.1g |
$1195.0 | 2023-06-08 | ||
| Enamine | EN300-122896-0.25g |
4-(fluoromethyl)benzene-1-sulfonyl fluoride |
64747-75-7 | 0.25g |
$1249.0 | 2023-06-08 | ||
| Enamine | EN300-122896-0.5g |
4-(fluoromethyl)benzene-1-sulfonyl fluoride |
64747-75-7 | 0.5g |
$1302.0 | 2023-06-08 | ||
| Enamine | EN300-122896-1.0g |
4-(fluoromethyl)benzene-1-sulfonyl fluoride |
64747-75-7 | 1g |
$1357.0 | 2023-06-08 | ||
| Enamine | EN300-122896-2.5g |
4-(fluoromethyl)benzene-1-sulfonyl fluoride |
64747-75-7 | 2.5g |
$2660.0 | 2023-06-08 | ||
| Enamine | EN300-122896-5.0g |
4-(fluoromethyl)benzene-1-sulfonyl fluoride |
64747-75-7 | 5g |
$3935.0 | 2023-06-08 | ||
| Enamine | EN300-122896-10.0g |
4-(fluoromethyl)benzene-1-sulfonyl fluoride |
64747-75-7 | 10g |
$5837.0 | 2023-06-08 | ||
| Enamine | EN300-122896-50mg |
4-(fluoromethyl)benzene-1-sulfonyl fluoride |
64747-75-7 | 50mg |
$912.0 | 2023-10-02 | ||
| Enamine | EN300-122896-100mg |
4-(fluoromethyl)benzene-1-sulfonyl fluoride |
64747-75-7 | 100mg |
$956.0 | 2023-10-02 |
4-(fluoromethyl)benzene-1-sulfonyl fluoride Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 4-(fluoromethyl)benzene-1-sulfonyl fluoride
Professional Introduction to 4-(fluoromethyl)benzene-1-sulfonyl fluoride (CAS No. 64747-75-7)
4-(fluoromethyl)benzene-1-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. With the CAS number 64747-75-7, this compound is widely recognized for its role as an intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring a benzene ring substituted with a sulfonyl fluoride group and a fluoromethyl moiety, makes it a versatile building block for the development of novel therapeutic agents.
The importance of 4-(fluoromethyl)benzene-1-sulfonyl fluoride in modern chemistry cannot be overstated. The presence of both the sulfonyl fluoride and fluoromethyl groups imparts distinct reactivity and functionality, which are highly valuable in medicinal chemistry. These groups can participate in various chemical transformations, enabling the synthesis of complex molecules with tailored biological activities. For instance, sulfonyl fluorides are known to be excellent leaving groups in nucleophilic substitution reactions, while fluoromethyl groups can enhance metabolic stability and binding affinity in drug candidates.
In recent years, there has been a surge in research focused on the development of new pharmaceuticals that target challenging diseases such as cancer, inflammation, and neurodegenerative disorders. The compound 4-(fluoromethyl)benzene-1-sulfonyl fluoride has emerged as a key intermediate in several high-profile drug discovery programs. Its ability to serve as a precursor for bioactive scaffolds has been leveraged to create molecules with improved pharmacokinetic profiles and enhanced therapeutic efficacy. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are critical in treating various forms of cancer.
The synthetic utility of 4-(fluoromethyl)benzene-1-sulfonyl fluoride extends beyond pharmaceutical applications. It has also found utility in materials science and agrochemical research. The unique electronic properties of the fluoromethyl group make it an attractive feature for designing advanced materials with specific optoelectronic characteristics. Additionally, sulfonyl fluorides are frequently employed in the synthesis of agrochemicals due to their stability and reactivity, which contribute to the development of more effective crop protection agents.
The latest advancements in synthetic methodologies have further highlighted the significance of 4-(fluoromethyl)benzene-1-sulfonyl fluoride. Modern techniques such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled more efficient and scalable syntheses of this compound. These innovations have not only improved the availability of 4-(fluoromethyl)benzene-1-sulfonyl fluoride but also opened new avenues for its application in complex molecule synthesis. Researchers are now exploring its use in the development of next-generation therapeutics that target previously untreatable conditions.
The biological activity of compounds derived from 4-(fluoromethyl)benzene-1-sulfonyl fluoride has been extensively studied in recent years. Preclinical data suggest that derivatives of this compound exhibit promising effects on various biological pathways. For instance, some analogs have shown inhibitory activity against enzymes involved in inflammatory responses, making them potential candidates for treating autoimmune diseases. Others have demonstrated antiviral properties, highlighting their potential role in combating infectious diseases caused by RNA viruses.
The safety profile of 4-(fluoromethyl)benzene-1-sulfonyl fluoride is another critical aspect that has been thoroughly evaluated by researchers. Due to its role as an intermediate rather than an end-product, its direct application in therapeutic settings is limited. However, studies on related compounds have provided valuable insights into its potential toxicity and handling requirements. These findings are crucial for ensuring safe laboratory practices and guiding future industrial applications.
The future prospects for 4-(fluoromethyl)benzene-1-sulfonyl fluoride are bright, with ongoing research aiming to uncover new applications and optimize its synthetic pathways. As drug discovery efforts continue to evolve, this compound is expected to remain a cornerstone in the development of innovative therapeutics. Collaborative efforts between academia and industry will be essential to fully realize its potential and address emerging challenges in medicinal chemistry.
In conclusion, 4-(fluoromethyl)benzene-1-sulfonyl fluoride (CAS No. 64747-75-7) is a multifaceted compound with significant implications for pharmaceutical research and beyond. Its unique structural features and reactivity make it an invaluable tool for synthesizing biologically active molecules with diverse applications. As our understanding of its properties continues to grow, so too will its role in advancing chemical innovation and improving human health.
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